molecular formula C5H11NO B1399631 (2S)-2-(Methoxymethyl)azetidine CAS No. 935668-27-2

(2S)-2-(Methoxymethyl)azetidine

Cat. No.: B1399631
CAS No.: 935668-27-2
M. Wt: 101.15 g/mol
InChI Key: VNRCXZBQRIAHFW-YFKPBYRVSA-N
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Description

“(2S)-2-(Methoxymethyl)azetidine” is a chemical compound with the CAS Number: 935668-27-2 . It has a molecular weight of 191.18 and its IUPAC name is (S)-2-(methoxymethyl)azetidine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Functionalized Azetidines : Azetidines, including variants like (2S)-2-(Methoxymethyl)azetidine, are synthesized for their potential use in various chemical applications. A study demonstrated the synthesis of homochiral azetidines, highlighting their relevance in synthetic chemistry (Duréault et al., 1993).

  • Chiral Ligands in Chemical Reactions : Chiral azetidine derivatives, including those similar to this compound, have been used as chiral ligands in chemical reactions, proving their importance in stereoselective catalysis (Shi & Jiang, 1999).

Medicinal Chemistry and Drug Design

  • Development of Anticancer Agents : Research has shown the potential of azetidine derivatives in the development of novel anticancer agents. This includes the design and synthesis of thiourea compounds bearing azetidine moieties with significant anticancer activity (Parmar et al., 2021).

  • Synthesis of Iminosugars : The synthesis of polyhydroxylated azetidine iminosugars from D-glucose, an approach relevant to the development of glycosidase inhibitors, showcases another application in medicinal chemistry (Lawande et al., 2017).

Bioorganic Studies

  • Enzyme Inhibition Studies : Azetidine derivatives have been studied for their inhibitory activity against various enzymes, providing insights into their potential therapeutic applications (Faust et al., 2010).

  • Antioxidant Potential : Research on Schiff bases and azetidines derived from phenyl urea derivatives, including their synthesis and evaluation for in-vitro antioxidant activity, reveals another aspect of azetidine's applications (Nagavolu et al., 2017).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P264, P270, P301+P312, P330, and P501 .

Future Directions

Azetidines, including “(2S)-2-(Methoxymethyl)azetidine”, are considered important in organic synthesis and medicinal chemistry . They are remarkable for their potential in peptidomimetic and nucleic acid chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and applications .

Biochemical Analysis

Biochemical Properties

(2S)-2-(Methoxymethyl)azetidine plays a crucial role in various biochemical reactions. Its reactivity is primarily driven by the considerable ring strain inherent to azetidines . This compound interacts with several enzymes, proteins, and other biomolecules, facilitating unique biochemical transformations. For instance, this compound has been shown to interact with nucleophilic organometallic species, enabling selective formation of arylated azetidine intermediates through strain-release mechanisms . These interactions are pivotal in the functionalization of azetidines, making them valuable in synthetic chemistry and drug development .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the stability and reactivity of cellular components, thereby impacting overall cellular function . Additionally, its interactions with specific biomolecules can lead to changes in cellular behavior, highlighting its potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s high ring-strain energy facilitates unique reactivity, allowing it to participate in enzyme inhibition or activation . For example, this compound can undergo strain-release arylations, leading to the formation of functionalized azetidine intermediates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Research has shown that this compound maintains its stability under specific conditions, allowing for prolonged experimental observations . Long-term effects on cellular function and potential degradation products must be carefully monitored to ensure accurate results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where specific dosages are required to achieve desired outcomes . At higher doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in experimental settings . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique structure allows it to participate in metabolic flux, influencing metabolite levels and overall metabolic activity . These interactions are essential for understanding the compound’s role in biochemical processes and its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is vital for optimizing the compound’s therapeutic potential and ensuring targeted delivery to specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

(2S)-2-(methoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRCXZBQRIAHFW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.